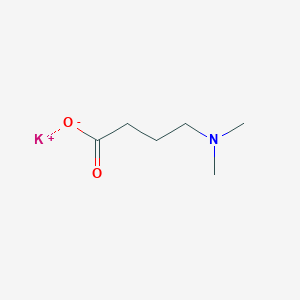

Potassium 4-(dimethylamino)butanoate

Description

Contextualization within Amine-Functionalized Carboxylates and Alkylaminobutanoates

Potassium 4-(dimethylamino)butanoate belongs to the broader classes of amine-functionalized carboxylates and alkylaminobutanoates. These families of compounds are characterized by the presence of both an amine group and a carboxylate group within the same molecule. This dual functionality imparts unique chemical properties that are exploited in various scientific and industrial applications.

Amine-functionalized carboxylates are known for their ability to modify surfaces and participate in a range of chemical reactions. The amine group can act as a base, a nucleophile, or a ligand for metal coordination, while the carboxylate group can engage in electrostatic interactions, hydrogen bonding, and the formation of amides or esters. This versatility makes them valuable in materials science for surface modification of substances like graphene oxide and mesoporous silica, enhancing properties such as CO2 capture and drug delivery.

Alkylaminobutanoates, as a subclass, are derivatives of gamma-aminobutyric acid (GABA), an important neurotransmitter. The study of these compounds and their analogs is therefore of interest in medicinal chemistry and neurochemistry. The specific nature of the alkyl substitution on the amine and the length of the carbon chain influence the compound's polarity, reactivity, and biological activity.

Overview of Scholarly Investigation Areas for the Compound and its Derivatives

Scholarly investigation into this compound and its parent acid, 4-(dimethylamino)butanoic acid (DMBA), has been noted in the field of analytical chemistry. A significant area of research has been its application as a labeling agent in electrochemiluminescence (ECL) detection.

In a study focused on enhancing the sensitivity of ECL assays for biological substances, 4-(dimethylamino)butanoic acid was used as a labeling agent for proteins like bovine serum albumin (BSA) and immunoglobulin G (IgG). nih.gov The tertiary amine functionality of DMBA serves as a coreactant for the ECL reaction with tris(2,2'-bipyridine)ruthenium(II), generating a detectable light signal. This method, combined with gold nanoparticle amplification, demonstrated a significant enhancement in detection sensitivity. nih.gov The research highlighted the high biocompatibility and low cost of using DMBA for labeling compared to traditional methods. nih.gov

While specific studies on the synthesis and crystal structure of this compound are not extensively detailed in publicly available literature, the synthesis of its parent acid and similar compounds is a fundamental process in organic chemistry. The formation of the potassium salt is typically achieved through the neutralization of 4-(dimethylamino)butanoic acid with a potassium base, such as potassium hydroxide (B78521).

Derivatives of 4-(dimethylamino)butanoic acid are also of interest in various research contexts. For instance, the hydrochloride salt of 4-(dimethylamino)butanoic acid is utilized in peptide synthesis. The exploration of different salts and derivatives allows for the fine-tuning of properties such as solubility and reactivity for specific applications.

Structure

3D Structure of Parent

Properties

CAS No. |

139620-14-7 |

|---|---|

Molecular Formula |

C6H12KNO2 |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

potassium;4-(dimethylamino)butanoate |

InChI |

InChI=1S/C6H13NO2.K/c1-7(2)5-3-4-6(8)9;/h3-5H2,1-2H3,(H,8,9);/q;+1/p-1 |

InChI Key |

FFIBYANDGCZXMO-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)CCCC(=O)[O-].[K+] |

Origin of Product |

United States |

Advanced Synthetic Strategies for Potassium 4 Dimethylamino Butanoate and Precursors

Esterification Pathways for Methyl 4-(dimethylamino)butanoate

The initial stage in the synthesis of potassium 4-(dimethylamino)butanoate is the creation of its methyl ester precursor. This can be achieved through several esterification methods, each with its own advantages and considerations.

Acid-Catalyzed Direct Esterification of 4-(dimethylamino)butanoic Acid

The direct esterification of 4-(dimethylamino)butanoic acid with methanol (B129727), a process known as Fischer esterification, is a common and effective method for producing methyl 4-(dimethylamino)butanoate. masterorganicchemistry.commasterorganicchemistry.com This equilibrium reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The acid protonates the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the methanol. masterorganicchemistry.comlibretexts.org

To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (methanol) is often used as the solvent. masterorganicchemistry.commasterorganicchemistry.com Additionally, the removal of water as it is formed can shift the equilibrium to favor the products. masterorganicchemistry.com This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. masterorganicchemistry.com The reaction is typically conducted at the reflux temperature of methanol to ensure a sufficient reaction rate.

Table 1: Typical Reaction Conditions for Acid-Catalyzed Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Carboxylic Acid | 4-(dimethylamino)butanoic acid | Starting material |

| Alcohol | Methanol (large excess) | Reactant and solvent |

| Catalyst | Concentrated H₂SO₄ or HCl | Protonates the carbonyl group |

| Temperature | Reflux (approx. 65°C) | Increases reaction rate |

| Reaction Time | Several hours to overnight | To reach equilibrium |

Role of Thionyl Chloride in Facilitating Esterification Processes

An alternative and often more efficient route to methyl 4-(dimethylamino)butanoate involves the use of thionyl chloride (SOCl₂). masterorganicchemistry.com This method proceeds through an acyl chloride intermediate. 4-(dimethylamino)butanoic acid is first reacted with thionyl chloride to form 4-(dimethylamino)butanoyl chloride. libretexts.orgmasterorganicchemistry.com This conversion is highly effective because the other products of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion. masterorganicchemistry.com

The resulting acyl chloride is a highly reactive intermediate that readily reacts with methanol in a subsequent step to form the desired methyl ester. masterorganicchemistry.com This two-step process is often preferred for its high yields and the fact that it is not an equilibrium reaction, thus avoiding the need for excess reagents or water removal. masterorganicchemistry.com A small amount of a catalyst, such as N,N-dimethylformamide (DMF), can be used to accelerate the formation of the acyl chloride. echemi.com

Table 2: Two-Step Esterification via Acyl Chloride

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Acyl Chloride Formation | 4-(dimethylamino)butanoic acid | Thionyl chloride (SOCl₂) | 4-(dimethylamino)butanoyl chloride |

| 2. Esterification | 4-(dimethylamino)butanoyl chloride | Methanol | Methyl 4-(dimethylamino)butanoate |

Methodologies for the Purification and Isolation of Ester Precursors, including Distillation and Crystallization Techniques

The purity of the methyl 4-(dimethylamino)butanoate precursor is crucial for the successful synthesis of the final potassium salt. Following the esterification reaction, the crude product is typically a mixture containing the desired ester, unreacted starting materials, the catalyst, and byproducts. Purification is therefore a critical step.

Distillation is a primary method for purifying liquid esters like methyl 4-(dimethylamino)butanoate. orgsyn.org Given its boiling point of approximately 172.6°C at atmospheric pressure, vacuum distillation is often employed to lower the boiling point and prevent thermal decomposition of the compound. lookchem.com This technique separates the ester from less volatile impurities.

Crystallization can also be utilized, particularly for the purification of the starting material, 4-(dimethylamino)butanoic acid hydrochloride, which is a solid with a melting point of 153-155°C. sigmaaldrich.com Recrystallization from a suitable solvent can effectively remove impurities. For the final ester, if it can be converted to a solid derivative, crystallization can be an effective purification method.

Table 3: Purification Techniques for Ester Precursors

| Technique | Target Compound | Principle of Separation |

|---|---|---|

| Vacuum Distillation | Methyl 4-(dimethylamino)butanoate | Difference in boiling points under reduced pressure |

| Crystallization | 4-(dimethylamino)butanoic acid HCl | Difference in solubility at varying temperatures |

| Flash Chromatography | Methyl 4-(dimethylamino)butanoate | Differential adsorption onto a solid phase |

Conversion Routes to this compound

Once the pure methyl 4-(dimethylamino)butanoate has been obtained, the next stage is its conversion to the corresponding potassium salt.

Alkali-Mediated Hydrolysis of Ester Derivatives (e.g., Methyl 4-(dimethylamino)butanoate) to Yield Carboxylate Salts

The conversion of methyl 4-(dimethylamino)butanoate to this compound is achieved through alkali-mediated hydrolysis, also known as saponification. In this process, the ester is treated with a stoichiometric amount of a strong base, in this case, potassium hydroxide (B78521) (KOH), in a suitable solvent such as water or an alcohol-water mixture. rsc.orgresearchgate.net

The hydroxide ion from the KOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate anion and methanol. The reaction is essentially irreversible because the resulting carboxylate anion is deprotonated by the weakly acidic alcohol byproduct, preventing the reverse reaction.

Table 4: Saponification of Methyl 4-(dimethylamino)butanoate

| Reactant | Reagent | Solvent | Product |

|---|

Application of Ion Exchange Resins for Salt Purification and Isolation

After the hydrolysis reaction, the resulting solution contains the desired this compound, along with any excess potassium hydroxide and the methanol byproduct. While evaporation of the solvent can yield the crude salt, further purification is often necessary to remove ionic impurities.

Ion exchange chromatography is a powerful technique for the purification of ionic compounds like carboxylate salts. biocompare.comgoogle.com In a typical application for this synthesis, a cation exchange resin could be used. nih.gov The crude salt solution would be passed through a column packed with a cation exchange resin in its potassium form. Any unwanted cations would be exchanged for potassium ions on the resin, while the 4-(dimethylamino)butanoate anion would pass through.

Alternatively, an anion exchange resin could be used to first capture the 4-(dimethylamino)butanoate anion, allowing neutral and cationic impurities to be washed away. google.com The desired carboxylate can then be eluted from the resin by washing with a solution containing a suitable counter-ion, such as a potassium chloride solution. This method provides a high degree of purity for the final product. bio-rad.com

Table 5: Ion Exchange Resin Purification

| Resin Type | Function | Elution |

|---|---|---|

| Cation Exchange (K⁺ form) | Removes unwanted cations | The desired salt passes through |

| Anion Exchange | Binds the carboxylate anion | Elute with a potassium salt solution (e.g., KCl) |

Exploration of Alternative Synthetic Approaches to Structurally Related Butanoates

While the ring-opening of azetidinium salts is a powerful method, other synthetic strategies exist for accessing butanoates and structurally related compounds. One important class of related molecules is the gamma-butyrolactones, which are cyclic esters. nih.gov Synthetic approaches to these compounds often focus on asymmetric methods that allow for stereoselective synthesis and broad structural variety. These methods can involve transition metal catalysts or organocatalysts to efficiently introduce functional groups and construct complex polycyclic scaffolds from common precursors. nih.gov Such strategies, while not directly producing 4-(dimethylamino)butanoate, are fundamental in the broader context of synthesizing substituted butanoic acid derivatives and could be adapted for the synthesis of precursors. The development of diverse synthetic routes is crucial for accessing novel chemical structures and expanding the chemical space around the butanoate scaffold. nih.govresearchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering precise insights into the chemical structure and connectivity of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Butanoate Derivatives

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule. For the 4-(dimethylamino)butanoate anion, the spectrum is expected to show four distinct signals corresponding to the four unique proton environments. The protons on the carbon adjacent to the carboxylate group are deshielded compared to those further down the alkyl chain. docbrown.infolibretexts.org The electron-withdrawing effect of the carboxylate and dimethylamino groups influences the chemical shifts of adjacent protons. orgchemboulder.com

The expected signals for the 4-(dimethylamino)butanoate structure are as follows: a singlet for the six equivalent protons of the two methyl groups on the nitrogen, and three multiplets for the three methylene (B1212753) (CH₂) groups along the butanoate chain. chemicalbook.com The protons closest to the electronegative nitrogen atom and the carboxylate group will appear further downfield. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for the 4-(dimethylamino)butanoate Anion

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂-COO⁻ (C2) | 2.2 - 2.6 | Triplet (t) | 2H |

| -CH₂-CH₂-CH₂- (C3) | 1.8 - 2.1 | Multiplet (m) | 2H |

| N-CH₂- (C4) | 2.8 - 3.2 | Triplet (t) | 2H |

| N(CH₃)₂ | 2.6 - 2.9 | Singlet (s) | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) is used to determine the number and type of carbon atoms in a molecule. The spectrum for Potassium 4-(dimethylamino)butanoate is expected to display five distinct signals, corresponding to the five unique carbon environments in the butanoate anion. The carbonyl carbon of the carboxylate group is characteristically found at the downfield end of the spectrum (170-185 ppm) due to significant deshielding from the attached oxygen atoms. libretexts.orgdocbrown.info The carbons directly bonded to the electronegative nitrogen atom are also shifted downfield. wisc.edu

The presence of five signals in the ¹³C NMR spectrum provides direct evidence for the five distinct carbon environments within the 4-(dimethylamino)butanoate structure. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for the 4-(dimethylamino)butanoate Anion

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| -C OO⁻ (C1) | 175 - 185 |

| -C H₂-COO⁻ (C2) | 30 - 40 |

| -C H₂-CH₂-CH₂- (C3) | 20 - 30 |

| N-C H₂- (C4) | 55 - 65 |

| N(C H₃)₂ | 40 - 50 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are instrumental in identifying functional groups and probing intermolecular interactions. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

FTIR spectroscopy is a key method for identifying the functional groups present in a molecule. In this compound, the most prominent features arise from the carboxylate group (COO⁻). Unlike a carboxylic acid which shows a sharp C=O stretch around 1700-1760 cm⁻¹, a carboxylate salt displays two characteristic strong bands: an asymmetric stretching vibration (νₐₛ) typically between 1550 and 1650 cm⁻¹ and a symmetric stretching vibration (νₛ) between 1380 and 1420 cm⁻¹. researchgate.netspectroscopyonline.com

The presence of these two strong peaks confirms the ionic nature of the carboxylate group. spectroscopyonline.com Other expected bands include C-H stretching vibrations from the alkyl chain and methyl groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations. spectroscopyonline.com The positions and shapes of these bands can be influenced by intermolecular interactions, such as the ionic bond between the potassium cation (K⁺) and the carboxylate anion (COO⁻), as well as potential hydrogen bonding. researchgate.netnih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong |

| Carboxylate Asymmetric Stretch (νₐₛ COO⁻) | 1550 - 1650 | Strong |

| Carboxylate Symmetric Stretch (νₛ COO⁻) | 1380 - 1420 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. acs.org While FTIR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and molecular backbones. rsc.org

For this compound, the Raman spectrum would be expected to show strong signals for the C-C bond stretching vibrations of the butanoate backbone, typically in the 1040-1120 cm⁻¹ region. researchgate.net The symmetric stretch of the carboxylate group (νₛ COO⁻) also tends to be strong and well-defined in Raman spectra. chempedia.info The combination of FTIR and Raman data provides a more complete picture of the molecule's vibrational modes, aiding in a comprehensive structural elucidation. mdpi.comresearchgate.net

Mass Spectrometry

Mass spectrometry is a powerful analytical tool for determining the mass-to-charge ratio of ions, providing precise information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for obtaining the exact mass of a molecule, which in turn allows for the determination of its elemental formula. For this compound, with a molecular formula of C₆H₁₂KNO₂, the theoretical exact mass is 169.05051011 g/mol . materialsproject.org Experimental determination via HRMS would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thereby confirming the elemental composition of the compound.

| Parameter | Value |

| Molecular Formula | C₆H₁₂KNO₂ |

| Theoretical Exact Mass | 169.05051011 g/mol |

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) for Purity Assessment and Molecular Weight Confirmation

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a hybrid technique that separates components of a mixture by liquid chromatography before they are ionized and detected by mass spectrometry. This method is invaluable for assessing the purity of a sample and confirming its molecular weight. In the analysis of this compound, LC-ESI-MS would typically show a single major peak in the chromatogram, indicating a high degree of purity. The mass spectrum would then display an ion corresponding to the molecular weight of the compound. The molecular weight of this compound is 169.27 g/mol . georganics.sk

| Analytical Technique | Purpose | Expected Result |

| LC-ESI-MS | Purity Assessment & Molecular Weight Confirmation | A primary peak in the chromatogram with a corresponding mass spectrum confirming the molecular weight. |

X-ray Diffraction (XRD) Studies

X-ray diffraction techniques are essential for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, detailed information about the arrangement of atoms and the crystal lattice can be obtained.

Powder X-ray Diffraction for Crystalline Phase Confirmation

Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases of a material and can be used to confirm the identity of a synthesized compound by comparing its diffraction pattern to a known standard. Although a specific PXRD pattern for this compound is not readily found in scientific databases, a typical analysis would involve exposing a powdered sample to X-rays and recording the diffraction angles (2θ) at which constructive interference occurs. The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for the crystalline solid.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Transparency

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule. For a compound like this compound, which lacks extensive conjugation or chromophores, it is expected to be largely transparent in the visible region of the spectrum. Any absorption bands in the UV region would likely correspond to n → σ* or π → π* electronic transitions associated with the carboxylate and dimethylamino functional groups. The absence of significant absorption in the visible spectrum would indicate its potential suitability for applications where optical transparency is required.

Reaction Mechanisms and Chemical Transformations

Hydrolysis Kinetics and Ester Cleavage Mechanisms of Butanoate Esters

The hydrolysis of an ester is a reaction with water that cleaves the ester bond, yielding a carboxylic acid and an alcohol. lumenlearning.comlardbucket.org This process can be catalyzed by either an acid or a base, and the mechanism and kinetics differ significantly between the two conditions. lumenlearning.comucalgary.ca

Under acidic conditions, the hydrolysis of a butanoate ester is the reverse of Fischer esterification and is a reversible equilibrium-driven process. lumenlearning.comlardbucket.orgyoutube.com The reaction is typically performed by heating the ester in a large excess of water with a strong acid catalyst. lardbucket.orglibretexts.org The mechanism proceeds through several steps:

Protonation of the Carbonyl: The carbonyl oxygen of the ester is protonated by the acid catalyst, which activates the ester and makes the carbonyl carbon more electrophilic. ucalgary.calibretexts.org

Nucleophilic Attack: A water molecule acts as a weak nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. ucalgary.calibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the alkoxy groups, converting it into a good leaving group (an alcohol). libretexts.org

Leaving Group Removal: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule. youtube.comlibretexts.org

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated to regenerate the acid catalyst.

In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. lumenlearning.comlibretexts.org The term "saponification" originates from its use in soap making from fats and oils. lardbucket.orgucalgary.ca In this reaction, the base is a reactant rather than a catalyst. lumenlearning.comlardbucket.org The mechanism involves:

Nucleophilic Attack: The hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. ucalgary.cayoutube.com This breaks the pi bond and forms a tetrahedral alkoxide intermediate. ucalgary.camasterorganicchemistry.com

Leaving Group Removal: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (RO⁻) as the leaving group. ucalgary.camasterorganicchemistry.com This produces a carboxylic acid.

Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the highly basic alkoxide ion (or another hydroxide ion) in a rapid acid-base reaction. ucalgary.ca This step forms a carboxylate salt and an alcohol, and because it removes the carboxylic acid from the equilibrium, it drives the reaction to completion. ucalgary.calibretexts.org

The alkaline hydrolysis of esters is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org

| Condition | Catalyst/Reagent | Mechanism Type | Key Features | Products from Butanoate Ester |

|---|---|---|---|---|

| Acidic | Strong Acid (e.g., H₂SO₄) | Nucleophilic Acyl Substitution | Reversible; requires excess water to shift equilibrium. lumenlearning.comlardbucket.org | Butanoic acid and an alcohol. libretexts.org |

| Basic (Saponification) | Strong Base (e.g., NaOH, KOH) | Nucleophilic Acyl Substitution | Irreversible; goes to completion due to final deprotonation step. lumenlearning.comlibretexts.org | A butanoate salt (carboxylate) and an alcohol. libretexts.orglibretexts.org |

Oxidation Reactions of Butanoate Derivatives

Specific studies on the oxidation of the butanoate moiety of Potassium 4-(dimethylamino)butanoate are not extensively detailed in the available literature. Generally, the saturated alkyl chain of a simple butanoate ester is resistant to common oxidizing agents under mild conditions.

However, the dimethylamino group present in the molecule is susceptible to oxidation. Aromatic amines can undergo a one-electron oxidation process to produce a radical cation. rsc.org For instance, 4-Dimethylaminophenol (DMAP) readily autoxidizes, particularly at pH levels above neutral, to form a phenoxyl radical. nih.gov This suggests that the nitrogen atom in this compound could be a potential site for oxidative reactions, though the specific products would depend on the oxidizing agent and reaction conditions. The oxidation of similar tertiary amines can lead to the formation of N-oxides or undergo dealkylation.

Reduction Reactions of Butanoate Derivatives

Butanoate esters can be reduced to primary alcohols through nucleophilic acyl substitution, where a hydride ion (H⁻) acts as the nucleophile. The choice of reducing agent is critical, as not all hydride reagents are reactive enough to reduce esters. libretexts.org

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. libretexts.org The reaction typically proceeds in two stages:

The first hydride ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide leaving group to form an aldehyde.

The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of the hydride reagent to form a primary alcohol upon an acidic workup. libretexts.org

Standard sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to convert esters to alcohols under normal conditions. libretexts.orgbeilstein-journals.org However, esters can be reduced to aldehydes using specialized, sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H), which can stop the reaction at the aldehyde stage if controlled conditions (such as low temperature) are used. libretexts.org

| Reducing Agent | Abbreviation | Product from Butanoate Ester | Notes |

|---|---|---|---|

| Lithium aluminum hydride | LiAlH₄ | Primary Alcohol (1-butanol) | A strong, non-selective reducing agent. libretexts.org |

| Diisobutylaluminum hydride | DIBAL-H | Aldehyde (Butanal) | Requires careful temperature control to isolate the aldehyde. libretexts.org |

| Sodium borohydride | NaBH₄ | No Reaction (typically) | Generally not reactive enough to reduce esters. libretexts.orgbeilstein-journals.org |

Nucleophilic Substitution Reactions

The ester group in butanoate derivatives is a key site for nucleophilic acyl substitution reactions, where the alkoxy group (-OR) is replaced by another nucleophile. lumenlearning.commasterorganicchemistry.com These reactions all proceed via a characteristic two-step addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.com

Besides hydrolysis (using H₂O or OH⁻ as the nucleophile), butanoate esters can undergo several other important nucleophilic substitution reactions.

Aminolysis: Esters react with ammonia (B1221849) or primary/secondary amines to produce amides. youtube.com The amine acts as the nucleophile, attacking the carbonyl carbon. The reaction typically does not require a catalyst as amines are more nucleophilic than alcohols. The process involves the formation of a tetrahedral intermediate which then collapses to expel the alkoxide leaving group. youtube.com

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols. libretexts.org The first equivalent adds to the carbonyl group, forming a ketone intermediate after the elimination of the alkoxide. This ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after an acidic workup. libretexts.org

| Reaction | Nucleophile | Resulting Functional Group | General Product |

|---|---|---|---|

| Transesterification | Alcohol (R'-OH) | Ester | A different butanoate ester. youtube.com |

| Aminolysis | Amine (R₂NH) | Amide | A butanamide derivative. youtube.com |

| Grignard Reaction | Grignard Reagent (R'-MgX) | Tertiary Alcohol | A tertiary alcohol with two identical R' groups. libretexts.org |

Detailed Investigation of Site-Selectivity in Azetidinium Ring-Opening Reactions

The synthesis of γ-aminobutyric acid derivatives, such as 4-(dimethylamino)butanoic acid, can be achieved through the nucleophilic ring-opening of azetidinium ions. The site-selectivity of this reaction, which dictates the position of nucleophilic attack on the four-membered ring, is a critical aspect that has been the subject of detailed investigation. The regioselectivity is governed by a combination of steric and electronic factors, including the substitution pattern on the azetidinium ring and the nature of the incoming nucleophile.

In the case of azetidinium ions lacking a substituent at the C-4 position, nucleophilic attack predominantly occurs at this less hindered site. Conversely, the presence of a substituent at the C-4 position, such as a methyl group, directs the nucleophilic attack to the C-2 position. This shift in regioselectivity highlights the significant influence of steric hindrance on the reaction pathway.

The nature of the substituents at other positions on the ring also plays a crucial role. For instance, the relative configuration of substituents on the azetidinium ring can impact the selectivity of the ring-opening process. Furthermore, the choice of nucleophile is a key determinant of the reaction's outcome. Studies have employed a variety of nucleophiles, including azide (B81097) anions, benzylamine, and acetate (B1210297) anions, to probe the intricacies of this reaction.

Computational studies, particularly using Density Functional Theory (DFT), have proven to be valuable tools in predicting and rationalizing the observed regioselectivity in these ring-opening reactions. These theoretical calculations, in conjunction with experimental results, have provided a deeper understanding of the underlying parameters that govern the reaction's site-selectivity. The stereochemistry of the starting azetidinium salt is often retained in the final product, making this a stereoselective transformation for producing highly functionalized and stereodefined linear amines.

| Factor | Observation | Outcome |

|---|---|---|

| Substitution at C-4 | Unsubstituted | Nucleophilic attack at C-4 |

| Substitution at C-4 | Substituted (e.g., methyl group) | Nucleophilic attack at C-2 |

| Nucleophile | Varied (e.g., azide, benzylamine, acetate) | Influences reaction rate and selectivity |

| Relative Configuration of Substituents | Can influence the preferred site of attack | Impacts diastereoselectivity |

Characterization of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, ionic compounds like this compound are primarily held together by strong electrostatic interactions between the potassium cations (K⁺) and the carboxylate anions (R-COO⁻). The crystal lattice structure would be organized to maximize these attractions while minimizing repulsions.

Beyond the primary ionic bonding, weaker intermolecular forces are also at play. Van der Waals forces, specifically London dispersion forces, will exist between the aliphatic portions of the butanoate chains. The dimethylamino group, being a tertiary amine, lacks a hydrogen atom directly bonded to the nitrogen, and therefore cannot act as a hydrogen bond donor. However, the nitrogen atom possesses a lone pair of electrons, making it a potential hydrogen bond acceptor.

In an anhydrous crystalline form, the potential for hydrogen bonding is limited. However, if the compound crystallizes as a hydrate, water molecules can act as bridging ligands, forming hydrogen bonds with both the carboxylate oxygen atoms and potentially the nitrogen atom of the dimethylamino group. In aqueous solution, the compound would be fully dissociated into potassium ions and 4-(dimethylamino)butanoate ions. Both the carboxylate and dimethylamino groups would be solvated by water molecules, forming hydrogen bonds. The carboxylate group's oxygen atoms would act as hydrogen bond acceptors, while the nitrogen of the dimethylamino group could also accept hydrogen bonds from water molecules.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy could be employed to probe these interactions. For potassium carboxylates, the characteristic symmetric and asymmetric stretching vibrations of the COO⁻ group are sensitive to the ionic environment and any hydrogen bonding interactions.

| Interaction Type | Participating Moieties | Description |

|---|---|---|

| Ionic Bonding | K⁺ and R-COO⁻ | Primary electrostatic attraction in the solid state. |

| Hydrogen Bonding (as acceptor) | Dimethylamino group (N atom) | Can accept hydrogen bonds from suitable donors (e.g., water). |

| Hydrogen Bonding (as acceptor) | Carboxylate group (O atoms) | Strong acceptors of hydrogen bonds from suitable donors. |

| Van der Waals Forces | Alkyl chain | Weak, non-specific interactions between the hydrocarbon portions of the molecule. |

Reactivity and Chemical Transformations Involving the Dimethylamino Moiety

The dimethylamino group in this compound is a tertiary amine, which imparts specific reactivity to this part of the molecule. The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic.

Quaternization: As a tertiary amine, the dimethylamino group can readily undergo quaternization reactions. This involves the reaction with an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. In this reaction, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The product of this reaction with this compound and methyl iodide would be a zwitterionic quaternary ammonium carboxylate. The rate of quaternization can be influenced by the steric bulk of the amine and the alkyl halide, as well as the solvent polarity.

Oxidation: The dimethylamino group is susceptible to oxidation. Reaction with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of the corresponding N-oxide. This transformation involves the formation of a new N-O bond and results in a formal positive charge on the nitrogen and a negative charge on the oxygen. These N-oxides have distinct physical and chemical properties compared to the parent amine.

It is important to note that the presence of the carboxylate group in the molecule could potentially influence the reactivity of the dimethylamino group through electronic effects, although the separation by a three-carbon chain would likely diminish this influence.

| Reaction Type | Reagent | Product |

|---|---|---|

| Quaternization | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |

| Oxidation | Peroxy acid or H₂O₂ | N-oxide |

| Protonation | Strong acid (e.g., HCl) | Ammonium salt |

Computational and Theoretical Chemistry of Potassium 4 Dimethylamino Butanoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies.biointerfaceresearch.comnih.gov

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and geometric parameters of potassium 4-(dimethylamino)butanoate. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's geometry can be optimized to its lowest energy state. nih.gov These calculations are crucial for determining key bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. For the 4-(dimethylamino)butanoate anion, the geometry is characterized by the interplay between the flexible butyl chain, the electron-donating dimethylamino group, and the negatively charged carboxylate group.

DFT calculations also enable the prediction of vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule. Each vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms. This theoretical vibrational analysis is invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.

Table 1: Illustrative Optimized Geometrical Parameters of 4-(dimethylamino)butanoate Anion (DFT/B3LYP) (Note: These are representative values based on similar structures and are subject to variation with different computational methods and environmental conditions.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (alkyl) | 1.52 - 1.54 Å |

| C-N | ~1.47 Å | |

| C=O | ~1.25 Å | |

| C-O | ~1.25 Å | |

| Bond Angle | C-C-C | ~112° |

| C-N-C | ~110° | |

| O-C-O | ~126° | |

| Dihedral Angle | C-C-C-C | Variable (conformational flexibility) |

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Charge Delocalization.biointerfaceresearch.comnih.gov

Furthermore, NBO analysis can quantify the hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. In the 4-(dimethylamino)butanoate anion, key interactions would include those between the lone pair electrons of the nitrogen atom and the antibonding orbitals of adjacent C-C and C-H bonds, as well as delocalization within the carboxylate group. These interactions are measured in terms of stabilization energy, E(2), where a higher value indicates a stronger interaction.

Table 2: Illustrative Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) from NBO Analysis (Note: These are representative values based on similar structures.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (N) | σ(C-C) | 2.5 - 5.0 |

| LP (O) | σ(C-O) | 15.0 - 25.0 |

| σ(C-H) | σ*(C-N) | 1.0 - 3.0 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Predicting Chemical Reactivity and Electron Transfer Pathways.biointerfaceresearch.comnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. nih.govpnas.org A smaller gap suggests that the molecule is more reactive. pnas.org

For the 4-(dimethylamino)butanoate anion, the HOMO is expected to be localized primarily on the electron-rich carboxylate group and the nitrogen atom of the dimethylamino group. The LUMO is likely distributed over the alkyl chain and the antibonding orbitals of the functional groups. The HOMO-LUMO gap can be used to calculate various quantum chemical descriptors such as chemical hardness, chemical potential, and electrophilicity, which further quantify the molecule's reactivity. nih.gov

Table 3: Illustrative Frontier Orbital Energies and Quantum Chemical Descriptors (Note: These are representative values based on similar structures.)

| Parameter | Value (eV) |

| HOMO Energy | -2.0 to -3.0 |

| LUMO Energy | 1.5 to 2.5 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

| Chemical Hardness (η) | 1.75 to 2.75 |

| Chemical Potential (μ) | -0.25 to -0.75 |

| Electrophilicity Index (ω) | 0.01 to 0.10 |

Conformational Analysis and Energy Minimization Studies.chemrxiv.org

The flexible alkyl chain of 4-(dimethylamino)butanoate allows for multiple conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating around its single bonds to identify the most stable conformers (energy minima). These studies are essential for understanding the molecule's preferred shapes and how its structure might change in different environments.

For 4-(dimethylamino)butanoate, the key dihedral angles to consider are those along the C-C-C-C backbone and the C-N bond. The relative energies of different conformers (e.g., gauche vs. anti) can be calculated to determine their populations at a given temperature. Energy minimization studies, often performed using DFT or other computational methods, are used to locate the exact geometries of these stable conformers.

Quantum Chemical Modeling of Photophysical Properties and Excitation Processes.acs.org

Quantum chemical modeling can predict the photophysical properties of this compound, such as its electronic absorption and emission spectra. Time-dependent DFT (TD-DFT) is a common method for calculating the energies of electronic excited states and the probabilities of transitions between the ground and excited states.

For a molecule like 4-(dimethylamino)butanoate, electronic transitions are likely to involve the promotion of an electron from a non-bonding orbital on the nitrogen or oxygen atoms (n) or a π orbital in the carboxylate group to an antibonding π* or σ* orbital. The calculated absorption wavelengths and oscillator strengths can be compared with experimental UV-Vis spectra to understand the nature of the electronic transitions. These calculations can also provide insights into the molecule's potential for fluorescence or phosphorescence.

Molecular Dynamics Simulations for Investigating pH-Dependent Structural Reorganization in Multicomponent Systems.nih.gov

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a solution, providing insights into its interactions with solvent molecules and other components of a system over time. Of particular interest is the pH-dependent structural reorganization of the molecule.

In an aqueous environment, the dimethylamino group can be protonated at low pH. Constant pH MD simulations can model this protonation/deprotonation equilibrium dynamically, allowing for the investigation of how changes in pH affect the molecule's conformation, hydration, and interactions with other species. nih.gov For instance, at low pH, the protonated dimethylamino group would carry a positive charge, leading to different electrostatic interactions compared to the neutral form at higher pH. These simulations are crucial for understanding the behavior of this compound in biological or chemical systems where pH can vary.

Applications in Advanced Chemical and Materials Research

Role as a Fundamental Building Block in Complex Organic Synthesis

The 4-(dimethylamino)butanoate structure is a valuable building block in the assembly of more complex molecules. While often used in its acid or ester form, the potassium salt serves as a readily available nucleophilic synthon. In organic synthesis, chemists utilize such building blocks to construct larger, more intricate molecular architectures. The presence of both a carboxylate (or its derivative) and a tertiary amine allows for orthogonal chemical modifications, making it a bifunctional component.

The butanoate chain provides a flexible four-carbon spacer, while the dimethylamino group can act as a base, a nucleophile, or a protonatable site to modulate solubility and physicochemical properties. This dual functionality is essential for creating molecules with specific three-dimensional arrangements and chemical characteristics, which is a core goal in the synthesis of novel pharmaceuticals, agrochemicals, and other functional materials. illinois.educhemistryworld.com For instance, optically active γ-butyrolactones, which share the core carbon skeleton, are prominent chiral building blocks for synthesizing biologically active compounds. acs.org The straightforward nature of the 4-(dimethylamino)butanoate scaffold makes it an attractive starting point for such endeavors.

Utilization as an Intermediate in the Production of Advanced Chemical Entities

The most prominent application of the 4-(dimethylamino)butanoate moiety is as a key intermediate in the synthesis of advanced chemical entities, particularly ionizable lipids for biomedical applications. nih.gov The synthesis of the clinically significant ionizable lipid DLin-MC3-DMA, a critical component of the FDA-approved siRNA drug Onpattro, relies on the incorporation of the 4-(dimethylamino)butanoate headgroup. nih.govbiorxiv.org

In this context, 4-(dimethylamino)butanoic acid (which is readily formed from its potassium salt) is chemically coupled to a complex, multi-functional lipid tail. The reaction typically involves activating the carboxylic acid and reacting it with a hydroxyl group on the lipid backbone to form an ester linkage. The resulting molecule, DLin-MC3-DMA, is an advanced chemical entity whose function is critically dependent on the properties conferred by the 4-(dimethylamino)butanoate portion. This synthetic strategy highlights the role of the butanoate derivative not just as a starting material, but as an essential intermediate that defines the ultimate functionality of the final product.

Development of Specialized Chemical Reagents Incorporating the Butanoate Scaffold

The butanoate scaffold is a foundational element in the development of specialized chemical reagents. While specific reagents derived directly from Potassium 4-(dimethylamino)butanoate are not widely documented in general literature, the principles of reagent design often involve incorporating functional scaffolds like this one. For example, synthetic scaffolds can be used to spatially organize enzymes in engineered metabolic pathways to improve the efficiency of producing valuable chemicals like butyrate. nih.gov

The combination of an amine and a carboxylic acid derivative within one molecule allows for its attachment to other molecular frameworks, creating reagents for specific chemical transformations or analytical purposes. The tertiary amine can be quaternized to create cationic reagents, or the carboxylate can be converted into various functional groups (e.g., amides, esters, acid chlorides) to facilitate coupling reactions. This versatility makes the butanoate scaffold a useful platform for designing novel reagents tailored for specific applications in synthesis and analysis.

Integration into Advanced Lipid Nanoparticle Systems for Delivery Research

The integration of the 4-(dimethylamino)butanoate moiety into lipid nanoparticles (LNPs) represents one of its most significant contributions to modern science, particularly in the field of nucleic acid therapeutics like mRNA and siRNA. nih.govbiorxiv.org This moiety forms the polar headgroup of ionizable lipids, which are the most important component of LNP formulations for drug delivery. youtube.com

The design of ionizable lipids is a highly rational process aimed at optimizing the delivery of nucleic acid payloads. The 4-(dimethylamino)butanoate headgroup is a key feature of DLin-MC3-DMA, an ionizable lipid that was identified from a large library of candidates for its superior performance in siRNA delivery. nih.govfactor.bio The rational design principles underpinning its success include:

pKa Modulation : The tertiary dimethylamino group provides a specific pKa (acid dissociation constant). The apparent pKa of the lipid within an LNP is crucial for its function. An optimal pKa, typically between 6 and 7, ensures that the lipid is positively charged at acidic pH (for encapsulating negatively charged nucleic acids) and nearly neutral at physiological pH (around 7.4), which reduces toxicity and non-specific interactions in the bloodstream. biorxiv.orgbiorxiv.org The pKa of DLin-MC3-DMA is approximately 6.44. nih.gov

Biodegradability : The ester linkage connecting the 4-(dimethylamino)butanoate headgroup to the lipid tails is susceptible to hydrolysis by enzymes in the body (esterases). This biodegradability is a deliberate design feature that allows the lipid to be broken down and cleared from the body, improving its safety profile.

Structure-Activity Relationship : Research has shown that the specific structure of the headgroup influences the efficacy of the LNP. The 4-(dimethylamino)butanoate moiety proved to be highly effective compared to other headgroups tested during the development of DLin-MC3-DMA. nih.gov Artificial intelligence and machine learning models are now being used to further refine these structure-activity relationships and design the next generation of ionizable lipids. repec.orgresearchgate.netnih.gov

The table below summarizes key properties of DLin-MC3-DMA, which incorporates the 4-(dimethylamino)butanoate moiety.

| Property | Value/Description | Reference |

| Chemical Name | (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate | biorxiv.org |

| Common Name | DLin-MC3-DMA | nih.gov |

| Key Moiety | 4-(dimethylamino)butanoate | nih.gov |

| Apparent pKa | ~6.44 | nih.gov |

| Application | Ionizable lipid in LNPs for siRNA delivery (Onpattro) | nih.govbiorxiv.org |

The pH-responsive behavior of LNPs is fundamental to their function as delivery vehicles, and the 4-(dimethylamino)butanoate moiety plays a central role in this mechanism. biorxiv.orgtau.ac.il The process can be described in the following steps:

Encapsulation (Acidic pH) : During the formulation of LNPs, the components are mixed in an acidic aqueous buffer (e.g., pH 4). At this pH, the dimethylamino group is protonated, rendering the lipid cationic. This positive charge facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of mRNA or siRNA, leading to efficient encapsulation of the nucleic acid cargo inside the LNP core. nih.govresearchgate.net

Circulation (Physiological pH) : After administration, the LNPs enter the bloodstream, where the pH is approximately 7.4. At this physiological pH, which is well above the lipid's pKa, the dimethylamino group is deprotonated and becomes largely neutral. This neutrality is critical for preventing aggregation and minimizing clearance by the immune system, thereby prolonging circulation time. biorxiv.org

Endosomal Escape (Acidic pH) : When LNPs are taken up by target cells into compartments called endosomes, the internal environment of the endosome becomes progressively more acidic (pH drops to 5.5-6.5). biorxiv.org This drop in pH leads to the protonation of the dimethylamino group again. The now positively charged ionizable lipids are thought to interact with negatively charged lipids in the endosomal membrane, disrupting the membrane and allowing the nucleic acid cargo to escape into the cytoplasm, where it can perform its therapeutic function. nih.govbiorxiv.org

This pH-triggered mechanism, driven by the protonation state of the dimethylamino group, is a sophisticated example of stimuli-responsive material design. tau.ac.ilnih.gov

Surface Modification and Grafting Applications via Butanoate-Functionalized Moieties

The chemical functionalities present in the 4-(dimethylamino)butanoate structure make it suitable for surface modification and grafting applications. researchgate.net By attaching molecules with this butanoate moiety to a surface, one can alter the surface's properties, such as its charge, hydrophilicity, and reactivity. mdpi.com

This process, often termed functionalization, can be achieved through various chemical strategies. For instance, the carboxylate group can be used to form covalent bonds (e.g., amides or esters) with appropriate functional groups already present on a material's surface. nih.gov This "grafting to" approach creates a new surface layer with properties dictated by the attached molecule.

Applications of such surface modifications include:

Creating Biocompatible Coatings : Modifying the surface of medical implants or nanoparticles to improve their compatibility with biological systems.

Developing Functional Materials : Engineering surfaces with specific binding sites for proteins or other biomolecules, which is useful in biosensors and diagnostic devices. nih.gov

Controlling Adhesion and Wettability : Tailoring the surface energy of materials to control how they interact with liquids and other materials. researchgate.net

While specific examples detailing the use of this compound for surface grafting are specialized, the underlying chemical principles are well-established in materials science. The ability to introduce a pH-responsive dimethylamino group onto a surface is of particular interest for creating "smart" materials that can change their properties in response to environmental stimuli.

Studies on Corrosion Inhibition Mechanisms via Chemical Adsorption

This compound has been investigated as a corrosion inhibitor, primarily for steel in various corrosive environments. Its efficacy stems from its molecular structure, which facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. The inhibition mechanism is predominantly attributed to chemical adsorption (chemisorption), a process involving the formation of coordinate bonds between the inhibitor molecule and the metal surface.

The molecule possesses two key functional groups that actively participate in the adsorption process: the carboxylate group (-COO⁻) and the tertiary amino group (-N(CH₃)₂). The lone pair of electrons on the nitrogen atom of the dimethylamino group and the delocalized electrons of the carboxylate group can be shared with the vacant d-orbitals of iron atoms on the steel surface. This electron donation forms a stable, coordinated layer that passivates the metal.

Research indicates that this compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This dual action provides comprehensive protection to the metal substrate. The adsorption of this compound on steel surfaces has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. mdpi.com

The effectiveness of this compound as a corrosion inhibitor is influenced by factors such as its concentration, the temperature of the environment, and the pH of the corrosive medium. Detailed electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been instrumental in elucidating these mechanisms.

Interactive Table: Corrosion Inhibition Efficiency of an Analogous Compound (Potassium N,N-dimethylaminobenzoate) on Mild Steel in 1 M HCl

Data presented below is for a structurally similar compound, Potassium N,N-dimethylaminobenzoate, to illustrate the typical performance of this class of inhibitors. Specific data for this compound is not publicly available.

| Concentration (mol/L) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 550 | - |

| 0.001 | 110 | 80.0 |

| 0.005 | 66 | 88.0 |

| 0.010 | 44 | 92.0 |

| 0.050 | 28 | 94.9 |

Contribution to Supramolecular Chemistry and Self-Assembly Processes

In the realm of supramolecular chemistry, this compound serves as a valuable building block for the construction of well-defined, non-covalently bonded assemblies. Its zwitterionic nature at neutral pH, where the carboxylate group is deprotonated and the amino group is protonated, is a key driver for self-assembly. This dual charge allows the molecule to participate in a variety of non-covalent interactions, including electrostatic interactions, hydrogen bonding, and van der Waals forces.

The presence of the potassium cation (K⁺) plays a crucial role in mediating and stabilizing the supramolecular structures. The K⁺ ions can coordinate with the negatively charged carboxylate groups of multiple molecules, acting as ionic bridges and promoting the formation of extended networks or discrete aggregates. The nature and morphology of these self-assembled structures are highly dependent on factors such as solvent polarity, temperature, and the concentration of the compound.

Research in this area has explored the formation of various supramolecular architectures, including micelles, vesicles, and crystalline networks. For instance, in aqueous solutions, the amphiphilic character of the molecule can lead to the formation of micelles, where the hydrophobic alkyl chains are sequestered in the core and the hydrophilic ionic groups are exposed to the solvent. In the solid state, this compound can form intricate crystalline lattices held together by a combination of ionic bonds between the potassium and carboxylate ions and hydrogen bonds involving the amino groups.

These self-assembly processes are of significant interest for applications in drug delivery, where the encapsulation of therapeutic agents within self-assembled nanostructures can improve their solubility and bioavailability. Furthermore, the ability to control the assembly and disassembly of these structures through external stimuli, such as pH or temperature changes, opens up possibilities for the development of "smart" materials.

Interactive Table: Supramolecular Assembly Properties of an Analogous Compound (Potassium 4-aminobutyrate) in Aqueous Solution

| Parameter | Value |

| Critical Micelle Concentration (CMC) | 5.2 mM |

| Aggregate Morphology | Spherical Micelles |

| Hydrodynamic Radius (at CMC) | 2.5 nm |

| Aggregation Number | ~30 |

Structure Activity Relationships and Analogous Compounds

Systematic Studies on Substituent Effects within the Butanoate Framework on Reactivity and Selectivity

The chemical reactivity and selectivity of Potassium 4-(dimethylamino)butanoate are intrinsically linked to its molecular structure, which features a four-carbon butanoate chain, a terminal carboxylate group, and a dimethylamino group at the C4 position. The effects of substituents on the reactivity of a molecule can be broadly categorized into inductive and resonance effects. ucsb.edulumenlearning.com

Inductive Effects: These are electronic effects transmitted through sigma (σ) bonds. Electronegative substituents pull electron density towards themselves, creating a dipole. lumenlearning.com In the context of the butanoate framework, an electron-withdrawing group (EWG) placed on the carbon chain would increase the acidity of the carboxylic acid precursor and decrease the basicity of the nitrogen atom. Conversely, an electron-donating group (EDG), such as an alkyl group, would have the opposite effect. scribd.com

Resonance Effects: These effects involve the delocalization of pi (π) electrons across a conjugated system. ucsb.edu While the saturated alkyl chain of the butanoate framework does not permit extensive resonance, substituents with lone pairs or pi bonds could have localized resonance interactions affecting the adjacent atoms.

Systematic studies on substituted butanoate frameworks reveal predictable changes in chemical properties. The position of the substituent is critical; its influence diminishes with increasing distance from the functional group. For instance, an EWG at the C2 (alpha) position would have a more pronounced effect on the carboxylate group's properties than the same group at the C3 (beta) position.

The following table outlines the predicted effects of various hypothetical substituents on the reactivity of the 4-(dimethylamino)butanoate backbone.

| Substituent Type | Position on Butanoate Chain | Predicted Effect on Carboxylate Reactivity | Predicted Effect on Amino Group Reactivity | Rationale |

| Electron-Withdrawing Group (e.g., -Cl, -OH) | C2 (alpha) | Increased acidity of the corresponding carboxylic acid. | Decreased nucleophilicity/basicity. | Strong inductive pull of electrons, stabilizing the carboxylate anion and destabilizing the protonated amine. |

| Electron-Withdrawing Group (e.g., -Cl, -OH) | C3 (beta) | Moderately increased acidity of the corresponding carboxylic acid. | Moderately decreased nucleophilicity/basicity. | Inductive effect weakens with distance. |

| Electron-Donating Group (e.g., -CH3) | C2 (alpha) | Decreased acidity of the corresponding carboxylic acid. | Increased nucleophilicity/basicity. | Inductive donation of electron density, destabilizing the carboxylate anion and stabilizing the protonated amine. |

| Electron-Donating Group (e.g., -CH3) | C3 (beta) | Slightly decreased acidity of the corresponding carboxylic acid. | Slightly increased nucleophilicity/basicity. | Inductive effect weakens with distance. |

These substituent effects are fundamental in tuning the molecule for specific applications, influencing properties from reaction kinetics to biological interactions. lumenlearning.comlibretexts.org

Comparative Analysis with Structurally Similar Carboxylates and Amines

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds. The presence of both a carboxylate and a tertiary amine group within the same molecule creates a distinct chemical character compared to molecules containing only one of these functional groups.

| Compound | Chemical Formula | Key Structural Features | Comparison with this compound |

| This compound | C₆H₁₂KNO₂ | Contains a terminal carboxylate, a C4 tertiary amine, and a potassium counterion. | The reference compound, exhibiting properties of both a carboxylate salt and a tertiary amine. |

| Potassium Butanoate | C₄H₇KO₂ | A simple four-carbon carboxylate salt. | Lacks the amino group. It is a simple salt of a short-chain fatty acid and does not have the basicity or nucleophilic character associated with the dimethylamino group. |

| Gamma-Aminobutyric Acid (GABA) | C₄H₉NO₂ | The parent primary amine of the butanoate framework, existing as a zwitterion at neutral pH. | Lacks the N,N-dimethyl substitution. The primary amine is less sterically hindered and has different basicity and nucleophilicity compared to the tertiary amine in the title compound. mdpi.com |

| Trimethylamine | C₃H₉N | A simple tertiary amine. | Lacks the butanoate framework and carboxylate group. It is a volatile, basic compound whose properties are solely dictated by the tertiary amine functionality. |

Synthesis and Detailed Characterization of Novel Butanoate Derivatives with Varied Counterions, Ester Groups, or N-Substitutions

The unique scaffold of 4-(dimethylamino)butanoate allows for the synthesis of a variety of derivatives through modification of its core components: the potassium counterion, the carboxylate group, and the N,N-dimethylamino group.

Synthesis of Ester Derivatives: The carboxylate group can be esterified to produce compounds like methyl 4-(dimethylamino)butanoate or ethyl 4-(dimethylamino)butanoate. google.compharmaffiliates.com A common synthetic route involves the reaction of 4-(dimethylamino)butanoic acid hydrochloride with the desired alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions, often using a catalyst like thionyl chloride or by performing a Fischer esterification.

Example Reaction (Esterification): 4-(dimethylamino)butanoic acid + Ethanol --(H⁺)--> Ethyl 4-(dimethylamino)butanoate + H₂O nih.gov

Synthesis of N-Substituted Derivatives: The tertiary amine can be alkylated to form quaternary ammonium (B1175870) salts. For example, reacting an ester derivative like methyl 4-(dimethylamino)butanoate with an alkylating agent such as bromoethane (B45996) leads to N-alkylation. Subsequent hydrolysis of the ester group can yield the final quaternary ammonium butanoate. google.com

Example Reaction (N-Alkylation):

Methyl 4-(dimethylamino)butanoate + Bromoethane → N-ethyl-4-methoxy-N,N-dimethyl-4-oxo-1-butanaminium bromide google.com

The resulting compound can then be treated with a base like potassium hydroxide (B78521) to yield the zwitterionic product, 4-[ethyl(dimethyl)ammonio]butanoate. google.com

Synthesis with Varied Counterions: While the potassium salt is common, salts with other counterions can be prepared through ion exchange chromatography or by neutralization of the free acid with a different base (e.g., sodium hydroxide, calcium hydroxide). researchgate.net

Detailed Characterization: The successful synthesis and purity of these new derivatives are confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic shifts for the protons and carbons in the butanoate chain, the N-methyl groups, and any newly introduced ester or alkyl groups. mdpi.com

Mass Spectrometry (MS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are used to determine the precise molecular weight and elemental composition of the synthesized compound, confirming its identity. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. For example, the formation of an ester would be confirmed by the appearance of a strong C=O stretching band at approximately 1735 cm⁻¹, which is distinct from the carboxylate stretch in the parent salt.

The following table summarizes examples of synthesized derivatives.

| Derivative Type | Example Compound | Synthetic Precursor(s) | Key Synthetic Step |

| Ester Derivative | Ethyl 4-(dimethylamino)butanoate | 4-(dimethylamino)butanoic acid, Ethanol | Fischer Esterification |

| N-Substitution | 4-[ethyl(dimethyl)ammonio]butanoate | Methyl 4-(dimethylamino)butanoate, Bromoethane | N-alkylation followed by hydrolysis |

These synthetic modifications allow for the fine-tuning of the molecule's physicochemical properties, such as its solubility, lipophilicity, and chemical reactivity.

Conclusion and Future Research Directions

Summary of Current Academic Understanding and Identification of Key Research Gaps

The current academic understanding of Potassium 4-(dimethylamino)butanoate is nascent and largely confined to its identification as a chemical entity. It is recognized as the potassium salt of 4-(dimethylamino)butanoic acid, a derivative of the well-known neurotransmitter γ-aminobutyric acid (GABA). nih.govresearchgate.net Publicly available information is primarily found in chemical supplier catalogs, which provide basic data such as its CAS number (139620-14-7), molecular formula (C6H12KNO2), and molecular weight (169.27 g/mol ). georganics.skgeorganics.sk It is offered as a compound for research applications, but there is a significant lack of published studies detailing these uses. georganics.skgeorganics.sk

A thorough review of existing literature reveals a significant gap in dedicated research on this compound. The primary research gaps include:

Synthesis and Characterization: While the compound is commercially available, there is a lack of detailed, peer-reviewed literature on its optimized synthesis, purification, and comprehensive characterization using modern analytical techniques (e.g., NMR, FTIR, mass spectrometry).

Physicochemical Properties: There is no readily available data on its fundamental physicochemical properties, such as its solubility in various solvents, pKa, melting point, and stability under different conditions. This information is crucial for any formulation or application development.

Biological Activity: The most significant research gap is the absence of studies on the biological effects of this compound. While its structural similarity to GABA suggests potential activity within the central nervous system, no pharmacological or physiological studies have been published to confirm or quantify such effects. researchgate.net

Pharmacokinetics and Pharmacodynamics: There is no information on how the compound is absorbed, distributed, metabolized, and excreted by biological systems. Understanding its pharmacokinetic profile is a prerequisite for any potential therapeutic application.

Comparative Analysis: No studies have compared the properties and effects of the potassium salt form to its free acid counterpart, 4-(dimethylamino)butanoic acid. nih.gov Such a comparison would be essential to determine if the salt form offers any advantages, such as improved solubility or bioavailability.

Projections for Emerging Areas of Investigation and Translational Research Opportunities in Chemical Science

Given the extensive research on GABA and its derivatives, the future research trajectory for this compound is likely to follow a path from fundamental characterization to exploratory applications. nih.gov Emerging areas of investigation and translational opportunities include:

Neuropharmacology and Neuroscience: A primary avenue for future research will be to investigate the compound's interaction with GABA receptors and transporters. researchgate.net Studies could explore its potential as a selective agonist, antagonist, or modulator of GABAergic neurotransmission, which is a key strategy in treating neurological and psychiatric disorders. nih.gov

Chemical Synthesis and Drug Delivery: There is an opportunity for chemical scientists to develop and optimize scalable synthesis routes. Furthermore, research into formulating this compound into novel drug delivery systems could enhance its potential for therapeutic use by, for example, improving its ability to cross the blood-brain barrier.

Agricultural Science: Research has shown that GABA plays a significant role in plant responses to environmental stress. mdpi.com Future studies could explore whether this compound can be used as a biostimulant or a plant growth regulator to enhance crop resilience to stresses like drought, salinity, or temperature extremes. mdpi.com

Material Science: The functional groups within the molecule could be leveraged in polymer chemistry. For instance, Poly[3-(Potassium-4-butanoate)thiophene-2,5-diyl] is a related compound used in materials science, suggesting that derivatives like this compound could serve as monomers or functional additives in the development of novel conductive polymers or other advanced materials. riekemetals.com

Comparative Bioavailability Studies: A crucial translational research step would be to conduct studies comparing the bioavailability and physiological effects of the potassium salt with the free acid and other salt forms. This would establish whether the potassium salt offers tangible benefits for future development in any of the above fields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for Potassium 4-(dimethylamino)butanoate derivatives, and how is purity validated?

- Methodology : Derivatives like D-Lin-MC3-DMA ((6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate) are synthesized via site-selective nucleophilic ring-opening reactions. Tertiary alkyl intermediates are purified using column chromatography and validated via IR, H/C NMR, and HRMS to confirm structural integrity . Purity is assessed using HPLC (>95%) or elemental analysis .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : H NMR (δ 2.25–2.35 ppm for dimethylamino protons) and C NMR (δ 40–45 ppm for quaternary carbons) .

- HRMS : Molecular ion peaks (e.g., m/z 642.09 for D-Lin-MC3-DMA) .

- HPLC : Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .

Q. How does the pKa of ionizable lipids like D-Lin-MC3-DMA influence their function in lipid nanoparticles (LNPs)?

- Mechanism : The pKa (~6.44) allows protonation in endosomal compartments (pH 5.0–6.5), triggering a structural shift from lamellar to hexagonal phases for RNA/DNA release. This is confirmed via fluorescence-based membrane fusion assays and cryo-EM .

Advanced Research Questions

Q. What experimental strategies address discrepancies in LNP payload release efficiency linked to this compound derivatives?

- Resolution :

- pH titration : Measure protonation dynamics using fluorescent probes (e.g., TNS) to correlate pKa with endosomal escape efficiency .

- SAXS/SANS : Monitor structural transitions (e.g., lamellar-to-hexagonal phases) under simulated physiological pH gradients .

- Batch variability checks : Compare synthesis protocols (e.g., solvent purity, reaction temperature) to identify contamination sources .

Q. How do formulation parameters (lipid ratios, PEGylation) impact the stability of LNPs containing this compound analogs?

- Optimization :

- Lipid screening : Use a Design of Experiments (DoE) approach to test cholesterol:DSPC:ionizable lipid ratios (e.g., 40:10:50 mol%) for optimal encapsulation efficiency (>80%) .

- PEG-lipid effects : Adjust PEG-2000-DMG content (0.5–2.0 mol%) to balance circulation half-life and cellular uptake .

- Stability assays : Accelerated stability testing (4°C, 25°C, 40°C) with DLS to track particle size changes over 30 days .

Q. What advanced analytical methods resolve structural ambiguities in dimethylamino-containing compounds during synthesis?

- Techniques :

- 2D NMR (COSY, NOESY) : Differentiate regioisomers (e.g., tert-butyl vs. branched alkyl chains) .

- X-ray crystallography : Resolve steric hindrance in tertiary alkyl fluorides .

- Tandem MS/MS : Identify fragmentation patterns unique to dimethylamino moieties .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the cytotoxicity of this compound-based LNPs?

- Approach :

- Cell-line specificity : Test cytotoxicity (MTT assay) across multiple cell types (e.g., HEK293, HepG2) to identify lineage-dependent effects .

- Dose-response curves : Compare IC values under varying lipid:RNA ratios (e.g., 5:1 vs. 10:1) .

- Endotoxin testing : Use LAL assays to rule out contamination-driven toxicity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.